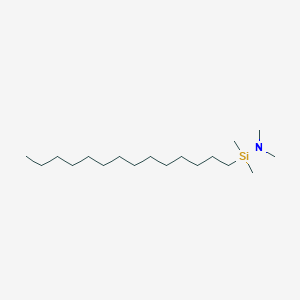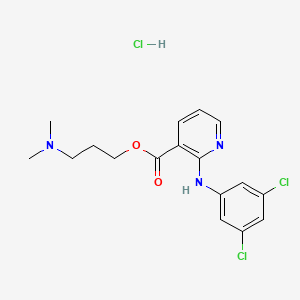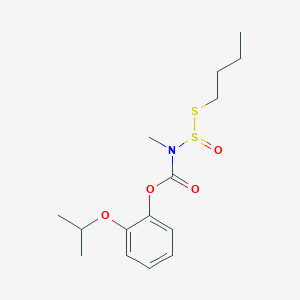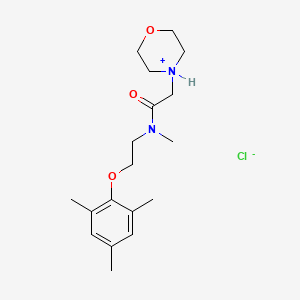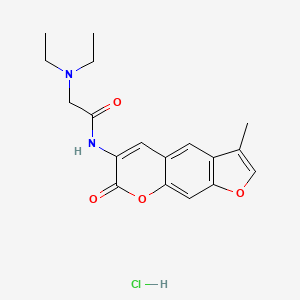
Disulfide, (methylsulfonyl)methyl phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, (methylsulfonyl)methyl phenyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of methylsulfonylmethyl thiol with hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2CH3SO2CH2SH+H2O2→CH3SO2CH2S-SCH2SO2CH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where thiols are oxidized using air or oxygen in the presence of a catalyst. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted disulfides.
Scientific Research Applications
Disulfide, (methylsulfonyl)methyl phenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of disulfide, (methylsulfonyl)methyl phenyl involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bridges that affect protein structure and function. This interaction is crucial in redox signaling and cellular homeostasis.
Comparison with Similar Compounds
Diphenyl disulfide: Similar in structure but lacks the methylsulfonyl group.
Dimethyl disulfide: Contains two methyl groups instead of a phenyl and a methylsulfonyl group.
Methyl phenyl sulfide: Contains a single sulfur atom instead of a disulfide bond.
Properties
CAS No. |
75748-48-0 |
|---|---|
Molecular Formula |
C8H10O2S3 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(methylsulfonylmethyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10O2S3/c1-13(9,10)7-11-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
XBNVKBSKFOJQOK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CSSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



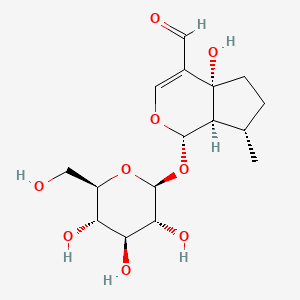




![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

